molecular formula C14H14N2O2 B6368152 MFCD18312372 CAS No. 1261939-72-3

MFCD18312372

Cat. No.: B6368152
CAS No.: 1261939-72-3
M. Wt: 242.27 g/mol
InChI Key: WNWSDQXCNFYBAR-UHFFFAOYSA-N
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Description

The compound “MFCD18312372” is a chemical entity with the molecular formula C₁₄H₁₁Cl₂NO₂. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a phenylacetic acid derivative with two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312372” typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. This includes the use of advanced purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312372” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

“MFCD18312372” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “MFCD18312372” involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A precursor in the synthesis of “MFCD18312372”.

    Phenylacetic Acid: Another precursor used in the synthesis.

    Diclofenac: A structurally similar compound with anti-inflammatory properties.

Uniqueness

“this compound” is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-16-14(18)11-5-3-4-10(6-11)12-7-13(17)9-15-8-12/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSDQXCNFYBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683064
Record name N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-72-3
Record name N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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